3-(Thiophen-3-yl)prop-2-en-1-ol
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Overview
Description
3-(Thiophen-3-yl)prop-2-en-1-ol is an organic compound that features a thiophene ring attached to a propenol group. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and is widely used in various chemical and pharmaceutical applications. The presence of the propenol group adds to the compound’s reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-3-yl)prop-2-en-1-ol typically involves the condensation of thiophene-3-carboxaldehyde with an appropriate propenol derivative. One common method is the Claisen-Schmidt condensation, where thiophene-3-carboxaldehyde reacts with an allyl alcohol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of saturated alcohols or alkanes, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Thiophene-3-carboxylic acid.
Reduction: 3-(Thiophen-3-yl)propan-1-ol.
Substitution: 3-Bromo-3-(thiophen-3-yl)prop-2-en-1-ol.
Scientific Research Applications
3-(Thiophen-3-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(Thiophen-3-yl)prop-2-en-1-ol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. For example, its anti-inflammatory effects may be mediated through inhibition of pro-inflammatory enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Thiophen-2-yl)prop-2-en-1-ol: Similar structure but with the thiophene ring attached at the 2-position.
3-(Furan-3-yl)prop-2-en-1-ol: Contains a furan ring instead of a thiophene ring.
3-(Pyridin-3-yl)prop-2-en-1-ol: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
3-(Thiophen-3-yl)prop-2-en-1-ol is unique due to the presence of the thiophene ring at the 3-position, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and materials with specific electronic properties .
Properties
Molecular Formula |
C7H8OS |
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Molecular Weight |
140.20 g/mol |
IUPAC Name |
(E)-3-thiophen-3-ylprop-2-en-1-ol |
InChI |
InChI=1S/C7H8OS/c8-4-1-2-7-3-5-9-6-7/h1-3,5-6,8H,4H2/b2-1+ |
InChI Key |
JHBVVETVSPASKG-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CSC=C1/C=C/CO |
Canonical SMILES |
C1=CSC=C1C=CCO |
Origin of Product |
United States |
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